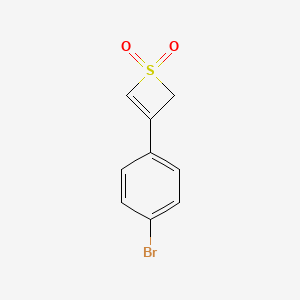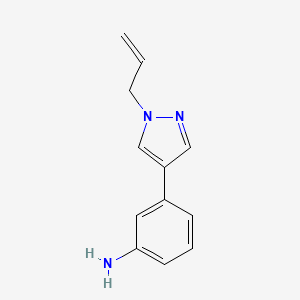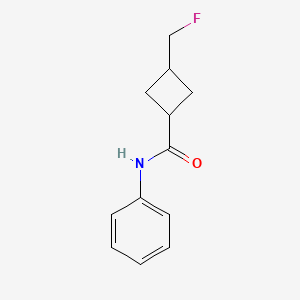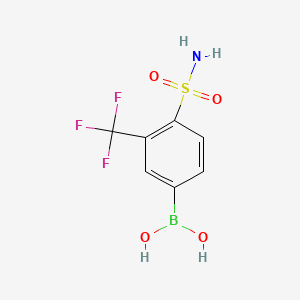
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate aryl halide precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound, while oxidation reactions yield phenols .
科学的研究の応用
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid has several scientific research applications, including:
作用機序
The mechanism of action of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant for its use as an enzyme inhibitor in biological and medicinal applications .
類似化合物との比較
Similar Compounds
Similar compounds to (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid include:
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfamoyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique structural feature makes it a valuable compound for specific applications in chemistry, biology, and medicine .
特性
分子式 |
C7H7BF3NO4S |
|---|---|
分子量 |
269.01 g/mol |
IUPAC名 |
[4-sulfamoyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO4S/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)17(12,15)16/h1-3,13-14H,(H2,12,15,16) |
InChIキー |
FBXBOSKPRUGUSV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


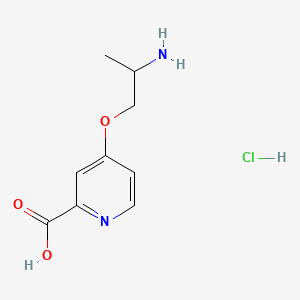
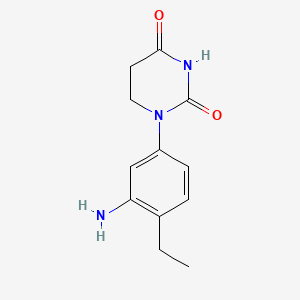

![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
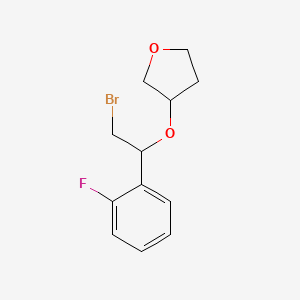
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
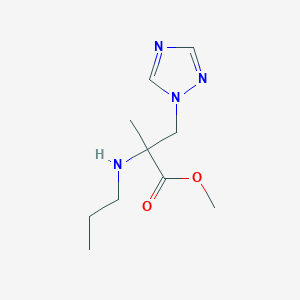
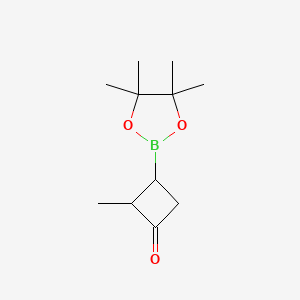
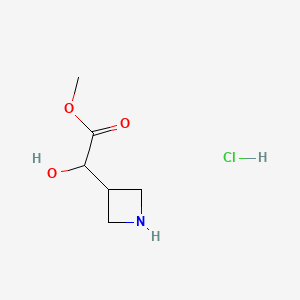
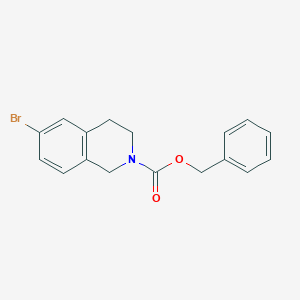
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)
